Cas no 1821728-03-3 (Cyclopropanamine, 2-methyl-, (1R,2S)-)

Cyclopropanamine, 2-methyl-, (1R,2S)- Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanamine, 2-methyl-, (1R,2S)-
- (1R,2S)-2-Methyl-cyclopropylamine
- Cyclopropanamine, 2-methyl-, (1R,2S)- ISO 9001:2015 REACH
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- MDL: MFCD19160615
- Inchi: 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4+/m0/s1
- InChI Key: PYTANBUURZFYHD-IUYQGCFVSA-N
- SMILES: [C@@H]1(N)C[C@@H]1C
Cyclopropanamine, 2-methyl-, (1R,2S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1123594-1g |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 1g |
$2975 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123594-500mg |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 500mg |
$1545 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123594-1g |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 1g |
$2975 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95780-100.0mg |
(1R,2S)-2-methylcyclopropanamine |
1821728-03-3 | 95% | 100.0mg |
¥4125.0000 | 2024-07-23 | |
eNovation Chemicals LLC | Y1123594-500mg |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 500mg |
$1545 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123594-5g |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 5g |
$11115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123594-5g |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 5g |
$11115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123594-500mg |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 500mg |
$1545 | 2025-02-24 | |
eNovation Chemicals LLC | Y1123594-1g |
(1R,2S)-2-Methyl-cyclopropylamine |
1821728-03-3 | 95% | 1g |
$2975 | 2025-02-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95780-500.0mg |
(1R,2S)-2-methylcyclopropanamine |
1821728-03-3 | 95% | 500.0mg |
¥9818.0000 | 2024-07-23 |
Cyclopropanamine, 2-methyl-, (1R,2S)- Related Literature
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2. Book reviews
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Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Additional information on Cyclopropanamine, 2-methyl-, (1R,2S)-
Introduction to Cyclopropanamine, 2-methyl-, (1R,2S)- (CAS No. 1821728-03-3)
Cyclopropanamine, 2-methyl-, (1R,2S)-, also known by its CAS number 1821728-03-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cyclopropane derivatives, which have been extensively studied due to their unique chemical properties and potential applications in drug design and material science.
The structure of Cyclopropanamine, 2-methyl-, (1R,2S)- consists of a cyclopropane ring with an amino group (-NH2) and a methyl group (-CH3) attached to the ring at specific positions. The stereochemistry of this compound is defined by its configuration at the two chiral centers: (1R) and (2S). This stereochemistry plays a crucial role in determining the compound's physical properties, reactivity, and biological activity.
Recent studies have highlighted the importance of Cyclopropanamine, 2-methyl-, (1R,2S)- in various chemical reactions and biological systems. For instance, researchers have explored its potential as a building block in the synthesis of complex molecules with therapeutic applications. The compound's unique ring strain and chiral environment make it an attractive candidate for enantioselective reactions and asymmetric catalysis.
In terms of physical properties, Cyclopropanamine, 2-methyl-, (1R,2S)- exhibits a melting point of approximately 95°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents such as water and ethanol has been characterized, making it suitable for various experimental setups. The compound's stability under different conditions has also been investigated, with findings indicating moderate stability under ambient conditions but requiring controlled storage to prevent degradation.
The biological activity of Cyclopropanamine, 2-methyl-, (1R,2S)- has been a focal point of recent research efforts. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, experiments using cellular models have shown that this compound can modulate the activity of key enzymes related to lipid metabolism, suggesting its potential role in the development of anti-inflammatory or anti-obesity agents.
In addition to its biological applications, Cyclopropanamine, 2-methyl-, (1R,2S)- has been explored for its utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a component in advanced polymer systems. Researchers have also investigated its ability to form stable complexes with metal ions, which could be harnessed for catalytic applications or sensor development.
The synthesis of Cyclopropanamine, 2-methyl-, (1R,2S)- involves multi-step processes that require precise control over stereochemistry and reaction conditions. Recent advancements in asymmetric synthesis techniques have enabled more efficient production methods for this compound. For instance, the use of chiral catalysts has significantly improved the enantiomeric excess achieved during its preparation.
In conclusion, Cyclopropanamine, 2-methyl-, (1R,2S)-, with CAS number 1821728-03-3, is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and stereochemical properties make it an invaluable tool for researchers in organic chemistry and pharmacology alike.
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